Product packaging for Calcium urea sulfate(Cat. No.:CAS No. 5124-39-0)

Calcium urea sulfate

Cat. No.: B12674572
CAS No.: 5124-39-0
M. Wt: 376.37 g/mol
InChI Key: XKDHSSVYYAGQDQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calcium Urea Sulfate (CAS 5124-39-0) is a coordinated molecular complex with the chemical formula C4H16CaN8O8S and a molecular weight of 376.362 g/mol . This compound is characterized by its crystalline structure, which features linear chains of calcium sulfate in a dodecahedral coordination, co-crystallized with urea molecules . Its primary research value lies in two key areas: advanced fertilizer technology and fundamental crystal engineering studies. In agricultural research, this compound is investigated as a nitrogen fertilizer with enhanced properties . Studies focus on its application as a cocrystal nitrogen fertilizer designed to modulate nutrient release kinetics. Research indicates its potential to improve nitrogen use efficiency and reduce environmental impacts, such as nitrous oxide (N2O) emissions from soil, compared to conventional urea fertilizers . The compound provides a combined source of nitrogen, calcium, and sulfur, which are essential plant nutrients. The mechanism of action in soil involves the hydrolysis of urea, a process catalyzed by the enzyme urease, which is affected by soil conditions and inhibitors . From a materials science perspective, the well-defined crystal structure of the calcium sulfate-urea adduct makes it a subject of interest for studying molecular inclusion compounds and crystal growth processes . Researchers utilize this compound to explore coordination chemistry and the formation of stable adducts between inorganic salts and organic molecules. This compound is for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Key Chemical Identifiers: • CAS Number: 5124-39-0 • Molecular Formula: C4H16CaN8O8S • Molecular Weight: 376.362 g/mol • Synonyms: Sulfuric acid, calcium salt, compd. with urea (1:1:4); Urea, compd. with calcium sulfate (4:1)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H16CaN8O8S B12674572 Calcium urea sulfate CAS No. 5124-39-0

Properties

CAS No.

5124-39-0

Molecular Formula

C4H16CaN8O8S

Molecular Weight

376.37 g/mol

IUPAC Name

calcium;urea;sulfate

InChI

InChI=1S/4CH4N2O.Ca.H2O4S/c4*2-1(3)4;;1-5(2,3)4/h4*(H4,2,3,4);;(H2,1,2,3,4)/q;;;;+2;/p-2

InChI Key

XKDHSSVYYAGQDQ-UHFFFAOYSA-L

Canonical SMILES

C(=O)(N)N.C(=O)(N)N.C(=O)(N)N.C(=O)(N)N.[O-]S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Calcium Urea Sulfate

Mechanochemical Synthesis Routes

Mechanochemistry utilizes mechanical energy, typically through grinding or milling, to induce chemical transformations. acs.org This technique has proven effective for the synthesis of calcium urea (B33335) sulfate (B86663) from urea and various forms of calcium sulfate. nsf.gov

Principles and Mechanism of Mechanochemical Adduct Formation

The formation of the calcium urea sulfate adduct, [Ca(urea)₄]SO₄, through mechanochemical means involves the direct solid-state reaction between urea and calcium sulfate. mdpi.comresearchgate.net The mechanical forces generated during milling facilitate the breakdown of the crystal lattices of the reactants, increasing their surface area and bringing them into intimate contact. mdpi.com This process enables the formation of new chemical bonds, leading to the creation of the cocrystal structure where urea molecules are coordinated to the calcium ions. mdpi.comresearchgate.net The reaction proceeds without the need for a solvent, making it an atom- and energy-efficient process. acs.org In situ monitoring techniques, such as Raman spectroscopy and synchrotron X-ray powder diffraction, have been instrumental in observing the real-time transformation of reactants into the final product, revealing the kinetics and mechanism of the solid-state reaction. irb.hrrsc.orgnih.gov

Influence of Starting Material Crystallinity (e.g., CaSO₄·xH₂O, x=0, 0.5, 2)

The crystalline form of the calcium sulfate starting material significantly impacts the efficiency and rate of the mechanochemical synthesis of this compound. acs.orgirb.hr Studies have compared the reactivity of anhydrous calcium sulfate (CaSO₄, x=0), calcium sulfate hemihydrate (CaSO₄·0.5H₂O, x=0.5), and calcium sulfate dihydrate (gypsum, CaSO₄·2H₂O, x=2). acs.orgirb.hr

Research has shown that the hydrated forms of calcium sulfate are more reactive in mechanochemical synthesis than the anhydrous form. irb.hrrsc.org Neat grinding experiments, where the reactants are milled without any added liquid, demonstrated that using calcium sulfate dihydrate or hemihydrate leads to almost complete conversion to this compound after one hour of milling at both room temperature and 70°C. In contrast, the use of anhydrous calcium sulfate results in minimal conversion under the same conditions. rsc.org This suggests that the presence of crystalline water is crucial for the reaction to proceed efficiently. acs.orgirb.hr The thermodynamically least stable anhydrous form is surprisingly resistant to mechanochemical transformation, which further supports the hypothesis that the water released from the hydrated forms plays a key role in the reaction mechanism. irb.hr

Starting MaterialConversion to this compoundReference
Anhydrous Calcium Sulfate (CaSO₄)Minimal conversion irb.hrrsc.orgrsc.org
Calcium Sulfate Hemihydrate (CaSO₄·0.5H₂O)~ Complete conversion after 1 hr irb.hrrsc.org
Calcium Sulfate Dihydrate (CaSO₄·2H₂O)~ Complete conversion after 1 hr irb.hrrsc.org

Role of Water in Mechanochemical Reaction Progression

Water plays a critical role in the mechanochemical synthesis of this compound, with its presence and source significantly influencing the reaction kinetics. acs.orgirb.hr Time-resolved spectroscopic data have revealed that water contained within the crystal structure of the hydrated calcium sulfate reagents is essential for the reaction to occur. acs.orgirb.hr During milling, this crystalline water is released, which is believed to create internal stress within the crystal lattice, making it more susceptible to reaction. irb.hr

Interestingly, the external addition of water in liquid-assisted grinding (LAG) experiments with anhydrous calcium sulfate and urea does not significantly promote the reaction. irb.hrrsc.org Even when amounts of water equivalent to or greater than that in the hydrated forms were added, the conversion to this compound remained low. irb.hr This indicates that the in situ release of water from the crystal structure is more effective than the presence of externally added liquid water. irb.hrresearchgate.net The externally added water can alter the rheology of the reaction mixture, which may hinder the reaction progress. acs.orgirb.hr This phenomenon of reaction acceleration by a product of the reaction (in this case, water released from the hydrated starting material) is a form of autocatalysis. rsc.orgnih.gov

Optimization of Mechanochemical Parameters (e.g., temperature, milling frequency, milling time, loading amount)

The efficiency of this compound synthesis can be optimized by controlling various mechanochemical parameters. Key parameters include temperature, milling frequency, milling time, and the loading amount of reactants.

Temperature: Reactions conducted at elevated temperatures, such as 70°C, have been shown to proceed significantly faster on all synthetic scales. acs.orgirb.hr

Milling Frequency and Time: In small-scale mixer mill experiments, a frequency of 30 Hz for one hour is typically sufficient for high conversion when using hydrated calcium sulfate. irb.hr For larger-scale planetary ball mills, a rotational speed of 500 rpm for one hour has been used effectively. mdpi.com The required milling time can be as short as 10 minutes to initiate the reaction. google.com

Loading Amount: The total mass of reactants is a critical parameter for scalability. Small-scale experiments often use around 200 mg, while scale-up to planetary mills can involve batches of 30 g, 35 g, 50 g, and even 100 g. mdpi.comacs.orgirb.hr

Optimization of these parameters is crucial for achieving high yields and energy efficiency, particularly in large-scale production. irb.hr

Scale-Up Considerations for Mechanochemical Processes

Scaling up the mechanochemical synthesis of this compound from the laboratory to an industrial scale requires careful consideration of the equipment and process parameters. nih.govfrontiersin.org While small-scale synthesis is often performed in shaker or mixer mills, larger quantities necessitate the use of planetary ball mills or continuous processes like twin-screw extrusion. irb.hr

Planetary ball mills are a common choice for batch processing on a larger scale. acs.org The synthesis of this compound has been successfully scaled up to 30 g, 50 g, and 100 g batches using this method. mdpi.comirb.hr In a typical procedure, the reactants (urea and a calcium sulfate source) are loaded into a milling jar along with grinding balls. mdpi.com The mill is then operated at a specific rotational speed for a set duration. For instance, a 30 g batch of urea and gypsum was milled at 500 rpm for 1 hour to achieve nearly complete conversion. mdpi.com

While scaling up, it was observed that reactions using anhydrous calcium sulfate, which showed little conversion on a small scale, exhibited partial conversion in a planetary mill, especially with the addition of water. irb.hr However, the conversion remains incomplete compared to using hydrated starting materials. irb.hr Energy consumption is also a key factor in scale-up, with planetary milling showing significant improvements in energy efficiency compared to smaller mixer mills. acs.orgirb.hr

ParameterMixer Mill (Small Scale)Planetary Mill (Large Scale Batch)Twin-Screw Extruder (Large Scale Continuous)Reference
Scale 200 mg30 g - 100 g~5.5 g/min (~330 g/h) mdpi.comacs.orgirb.hr
Typical Milling Time 1 hour1 hourContinuous mdpi.comirb.hr
Energy Consumption 7.6 Wh/g (at 70°C)3.0 Wh/g (50 g scale)4.0 Wh/g acs.orgirb.hr
Continuous Flow Methods via Twin-Screw Extrusion

Continuous flow production of this compound has been successfully demonstrated using twin-screw extrusion (TSE). irb.hracs.org This method offers a scalable and efficient alternative to batch processing. irb.hr In a typical TSE process, solid reactants, urea and a calcium sulfate source, are continuously fed into an extruder. The rotation of the screws mixes and conveys the material, while the applied mechanical energy and controlled temperature profile drive the reaction to form this compound. irb.hracs.org

One notable study detailed the use of a 21-mm horizontal twin-screw extruder, which achieved an average yield of approximately 5.5 grams per minute (or about 330 grams per hour). irb.hracs.org The process can be operated at both room temperature and elevated temperatures, with reactions at 70°C showing significantly faster conversion rates. irb.hr However, challenges such as "caking" or blockage of the extruder can occur, particularly with anhydrous calcium sulfate, due to insufficient mixing. irb.hr

Atom and Energy Efficiency in Mechanochemical Synthesis

Mechanochemical synthesis of this compound is characterized by its high atom and energy efficiency. irb.hracs.orgresearchgate.net This method minimizes waste by directly converting the reactants into the desired product without the need for solvents, which would later require separation and disposal. irb.hr

The energy consumption of the process has been quantified for different scales and types of milling equipment. For instance, to achieve complete conversion, the energy required can range from 7.6 Wh/g in a mixer mill at 70°C to 3.0 Wh/g in a planetary mill at a 50 g scale. irb.hracs.org In twin-screw extrusion, the energy consumption was found to be around 4.0 Wh/g at both room temperature and 70°C, highlighting a significant improvement in energy efficiency during large-scale production. irb.hracs.org

Synthesis MethodScaleTemperature (°C)Energy Consumption (Wh/g)Reference
Mixer MillNot Specified707.6 irb.hracs.org
Planetary Mill50 gNot Specified3.0 irb.hracs.org
Planetary Mill100 gNot Specified4.0 irb.hracs.org
Twin-Screw ExtruderNot SpecifiedRoom Temperature4.0 irb.hracs.org
Twin-Screw ExtruderNot Specified704.0 irb.hracs.org

Utilization of Waste Feedstocks in Synthesis (e.g., Drywall Gypsum, Phosphogypsum)

A significant advantage of the synthesis of this compound is its ability to utilize waste materials as a source of calcium sulfate. irb.hrresearchgate.netresearchgate.net This approach not only provides a value-added product from inexpensive starting materials but also contributes to the recycling of industrial byproducts. irb.hrresearchgate.net

Sources that have been successfully used include:

Drywall Gypsum: Waste from the construction industry can be directly used as a feedstock for the mechanochemical synthesis of this compound. researchgate.netresearchgate.netgoogle.com

Phosphogypsum: A byproduct of the phosphate (B84403) fertilizer industry, phosphogypsum can also be employed as a calcium sulfate source. icm.edu.pl The use of phosphogypsum is particularly noteworthy from an ecological and economic perspective. icm.edu.pl

Flue Gas Desulfurization (FGD) Gypsum: This industrial byproduct has been used to prepare gypsum-urea in a saturated urea solution, demonstrating another avenue for waste utilization. researchgate.netmdpi.com

Conventional Solution-Based Synthesis Approaches

Prior to the development of mechanochemical methods, this compound was primarily synthesized through solution-based approaches. These methods typically involve the crystallization of the product from an aqueous solution containing the reactants.

Crystallization from Urea Aqueous Solutions

The conventional method for preparing this compound involves its crystallization from aqueous solutions of urea. irb.hricm.edu.pl In this process, a calcium sulfate source, often gypsum (calcium sulfate dihydrate), is introduced into a saturated or highly concentrated urea solution. irb.hrmdpi.com The reaction proceeds through a dissolution-recrystallization mechanism where the calcium sulfate dissolves into Ca²⁺ and SO₄²⁻ ions, which then recrystallize with urea molecules to form the this compound adduct. researchgate.netmdpi.com The formation of the adduct, CaSO₄·4CO(NH₂)₂, is favored under these conditions. icm.edu.pl The best results are typically obtained when using calcium sulfate dihydrate. icm.edu.pl

Challenges Associated with Solution Methods (e.g., stoichiometric excess requirements, mother liquor separation)

Despite its feasibility, solution-based synthesis presents several challenges. A primary issue is the requirement for a significant stoichiometric excess of urea to drive the crystallization of the this compound product. irb.hrgoogle.com This leads to a low atom economy as a substantial amount of unconverted urea remains in the mother liquor after the product has crystallized. irb.hr The separation of the product from this urea-rich mother liquor introduces complex and costly procedures for separation, waste management, and handling. irb.hr Furthermore, the need to remove large amounts of water from the final product can be energy-intensive and inefficient from a manufacturing standpoint. google.com

Alternative and Hybrid Synthesis Techniques

Grinding, Compacting, and Mixing in the Presence of Physical Water

The formation of the this compound adduct, specifically CaSO₄·4CO(NH₂)₂, can be effectively achieved through mechanochemical methods such as grinding, compacting, and mixing. researchgate.neticm.edu.plproquest.comscispace.com Laboratory studies have demonstrated that these techniques, particularly when performed in the presence of physical water, are viable for producing the adduct. researchgate.neticm.edu.plproquest.com The presence of water, whether added externally or present as crystalline water in the reactants (e.g., gypsum, CaSO₄·2H₂O), is crucial for the reaction to proceed efficiently. irb.hrresearchgate.net

Mixing the reagents in the presence of physical water has been identified as a particularly effective method, leading to high conversion rates of urea into the adduct form. researchgate.neticm.edu.plproquest.com In one study, intensive mixing of calcium sulfate and urea resulted in urea conversion rates exceeding 85%, and in some cases reaching as high as 90%. researchgate.net The process is often marked by a noticeable change in the consistency and color of the mixture. researchgate.net

Grinding is another method investigated for adduct preparation. Tests conducted in a vibrating ball mill showed that the conversion of urea into the adduct is time-dependent. icm.edu.pl While conversion is possible, it may require extended grinding times to achieve completion. researchgate.net The reactivity of the calcium sulfate source is a key factor; hydrated forms of calcium sulfate are more reactive than the anhydrous form. icm.edu.plirb.hr

Compaction of a mixture of urea and hydrated calcium sulfate using a hydraulic press can also yield the adduct, but the conversion rates are typically lower, not exceeding 50%. icm.edu.pl Compaction tests using anhydrous calcium sulfate demonstrated very low reactivity, reinforcing the importance of water for the reaction. icm.edu.pl

The presence of water in the crystalline structure of the reagents, such as in calcium sulfate dihydrate (gypsum) or hemihydrate, is essential and significantly influences the reactivity. irb.hrresearchgate.net Time-resolved spectroscopic data have shown that this crystalline water facilitates the reaction, making hydrated forms of calcium sulfate more effective starting materials than the anhydrous form. irb.hrresearchgate.net While crystalline water is beneficial, the addition of external water can sometimes hinder the reaction progress by altering the rheology of the mixture. researchgate.netacs.org

Below is a data table summarizing the urea conversion rates for different preparation methods based on laboratory studies.

Table 1: Urea Conversion into this compound Adduct via Different Mechanochemical Methods

Preparation Method Reactants Conversion Rate (%) Observations Source
Grinding Phosphogypsum + Urea ~35% (after 60 mins) Conversion increases with grinding time. icm.edu.pl
Compaction Calcium Sulfate Dihydrate + Urea < 50% Anhydrous calcium sulfate showed very low reactivity. icm.edu.pl

| Mixing | Calcium Sulfate + Urea | > 85% | High conversion achieved with intensive mixing in the presence of physical water. | researchgate.neticm.edu.pl |

Consideration of Stoichiometric Ratios in Adduct Formation

The stoichiometry of the reactants, urea and calcium sulfate, is a critical factor in the synthesis of the this compound adduct. The most commonly cited adduct has the chemical formula CaSO₄·4CO(NH₂)₂, which is formed from the reaction of one mole of calcium sulfate with four moles of urea. icm.edu.plgoogle.comnsf.gov

The reaction can be represented as: CaSO₄·nH₂O + 4CO(NH₂)₂ → CaSO₄·4CO(NH₂)₂ + nH₂O (where n = 0, 0.5, or 2) icm.edu.plscispace.comgoogle.com

Adhering to this 1:4 stoichiometric ratio of calcium sulfate to urea is often highlighted as beneficial for ensuring that little to no free urea remains in the final product. google.com This is advantageous as it simplifies downstream processing, such as drying. google.com

However, research and patent literature also describe the use of non-stoichiometric, or over-stoichiometric, ratios of urea. google.comepo.orggoogle.com Using a stoichiometric excess of urea (e.g., more than four moles of urea for each mole of calcium sulfate) can produce stable this compound particles with a higher elemental nitrogen content than the strict 1:4 adduct, which contains a maximum of 27 wt% nitrogen. google.comepo.orggoogle.com For instance, using a molar ratio of six moles of urea to one mole of calcium sulfate has been reported to yield a product with a higher nitrogen concentration. google.com The use of excess urea, with mole ratios ranging from 5 to 10 moles of urea per mole of calcium sulfate, is a strategy to increase the nitrogen content of the final fertilizer product to levels between 33 wt% and 40 wt%. google.comgoogle.com

The choice of stoichiometric ratio can, therefore, be adjusted to tailor the final composition of the product. While a 1:4 ratio is ideal for complete adduct formation with minimal free urea, using an excess of urea is a method to enhance the nitrogen content of the resulting material. google.com

Below is a data table illustrating the impact of different stoichiometric ratios on the resulting product composition.

Table 2: Influence of Stoichiometric Ratios on this compound Product Composition

CaSO₄:Urea Molar Ratio Product Description Elemental Nitrogen (wt%) Source
1:4 (Stoichiometric) CaSO₄·4CO(NH₂)₂ adduct Up to 27% google.comgoogle.com
1:6 Product with excess urea 32.7% google.com

| > 1:4 (Over-stoichiometric) | Stable UCS granules with excess urea | > 27% (e.g., 33-40%) | google.comepo.orggoogle.com |

Structural Elucidation and Advanced Characterization of Calcium Urea Sulfate

Crystallographic Analysis

Powder X-Ray Diffraction (PXRD) is a versatile and non-destructive analytical technique used to identify crystalline phases and assess the purity of a sample.

PXRD patterns of mechanochemically synthesized calcium urea (B33335) sulfate (B86663) (CaSO₄·4urea) exhibit a unique and complex peak structure that is distinct from its parent compounds, calcium sulfate dihydrate (CaSO₄·2H₂O) and urea. The absence of peaks corresponding to the starting materials in the experimental pattern confirms the formation of a new crystalline phase and indicates a high degree of purity in the final product. The experimentally obtained diffraction patterns align well with simulated patterns generated from single-crystal structure data, further validating the phase identity. This technique is crucial for quality control in the synthesis of calcium urea sulfate, ensuring the absence of unreacted starting materials or undesired side products.

PXRD Analysis Parameters for this compound
ParameterValue/Description
InstrumentEmpyrean PANalytical B.V. diffractometer
Radiation SourceCuKα1,2
Wavelength (CuKα1)1.540598 Å
Wavelength (CuKα2)1.544426 Å
Applied Voltage45 kV
Applied Current40 mA
Diffraction Angle Range (2θ)10 - 50 degrees
Step Size0.0131 degrees

The real-time monitoring of the synthesis of this compound has been made possible through the use of in-situ synchrotron Powder X-Ray Diffraction. This powerful technique allows for the tracking of crystalline phase evolution during a chemical reaction. Studies on the mechanochemical synthesis of this compound from various calcium sulfate hydrates (anhydrous, hemihydrate, and dihydrate) and urea have revealed critical insights into the reaction kinetics. Time-resolved data indicates that the presence of crystalline water in the calcium sulfate reactant is essential for the reaction to proceed efficiently. For instance, in the neat milling of calcium sulfate dihydrate with urea, the formation of the this compound product is observed to begin after approximately 18 minutes. In-situ synchrotron PXRD has also been instrumental in studying the autocatalytic role of water in similar mechanochemical syntheses.

Single Crystal X-Ray Diffraction (SCXRD) stands as the most definitive method for determining the absolute three-dimensional structure of a molecule. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecular and crystal structure. For this compound (specifically, the CaSO₄·4(CH₄N₂O) complex), SCXRD analysis has been crucial in elucidating the intricate coordination environment of the calcium ion and the arrangement of the urea and sulfate groups within the crystal lattice. The resulting structural data serves as the basis for understanding the compound's properties and for the simulation of PXRD patterns.

The crystal structure of the calcium sulfate-urea complex, CaSO₄·4(CH₄N₂O), has been identified as belonging to a pseudotetragonal crystal system. While the actual crystal system is triclinic, with space group PĪ, the arrangement of atoms exhibits a geometry that approximates a tetragonal system. This pseudotetragonal nature arises from the presence of linear chains of CaSO₄ that are similar to those found in other calcium sulfate phases. The calcium ions in this structure exhibit a dodecahedral coordination geometry.

Crystallographic Data for this compound (CaSO₄·4(CH₄N₂O))
ParameterValue
Crystal SystemTriclinic (Pseudotetragonal)
Space Group
a16.392 Å
b22.492 Å
c13.366 Å
α91.83°
β119.93°
γ90.00°
Formula Units per Unit Cell (Z)4
Measured Density (Dm)1.66 g cm⁻³
Calculated Density (Dc)1.667 g cm⁻³

Powder X-Ray Diffraction (PXRD) Studies

Spectroscopic Investigations

Spectroscopic techniques are vital for analyzing the molecular structure and reaction dynamics of this compound. Raman and Infrared (IR) spectroscopy, in particular, provide detailed information on molecular vibrations and functional groups.

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules within the this compound crystal. The Raman spectrum of the adduct is complex, showing characteristic peaks that are distinct from those of its parent compounds, urea and calcium sulfate. The primary peak for the sulfate (SO₄²⁻) group's symmetric stretching vibration (ν₁) is a key indicator. In addition, the vibrational modes of the urea molecule, such as the NH₂ stretching modes, are also prominent. The shifts in these peaks upon co-crystallization indicate changes in the molecular environment and bonding, confirming the formation of the new adduct structure.

The table below summarizes key Raman bands observed for this compound and its constituents.

Wavenumber (cm⁻¹)AssignmentCompound
~1008ν₁ (SO₄²⁻) symmetric stretchCalcium Sulfate
3250 - 3425N-H stretching modesUrea
~1083Characteristic product bandCalcium Urea Phosphate (B84403)*

*Data from a similar urea-based cocrystal, calcium urea phosphate, is included to illustrate a characteristic product band that can be monitored.

The synthesis of this compound can be monitored in real-time using in-situ Raman spectroscopy. This technique allows for the direct observation of the reaction progress by tracking the appearance of product-specific Raman bands and the disappearance of reactant bands over time. For instance, in the mechanochemical synthesis of similar urea-based cocrystals, the formation of the product can be clearly identified by the emergence of a characteristic band (e.g., at 1083 cm⁻¹ for calcium urea phosphate). Time-resolved spectroscopic data reveals that factors such as the hydration state of the calcium sulfate reactant are essential to the reaction's progress. This real-time analysis enables the study of reaction kinetics, including the identification of induction periods and the determination of reaction rates under different conditions, such as elevated temperatures.

Infrared (IR) spectroscopy complements Raman analysis by providing information on the functional groups present in this compound. The IR spectrum of the adduct is characterized by absorption bands corresponding to the vibrational modes of the sulfate ions and the urea molecules.

Key functional groups and their approximate IR absorption regions are:

N-H Stretching: The N-H bonds of the amino groups in urea give rise to strong, broad absorption bands typically in the region of 3200-3600 cm⁻¹.

C=O Stretching: The carbonyl group (C=O) of urea exhibits a very strong absorption band around 1700 cm⁻¹.

SO₄²⁻ Vibrations: The sulfate ion shows characteristic absorption bands. The asymmetric stretching vibration (ν₃) is typically a strong, broad band around 1100-1150 cm⁻¹, while the asymmetric bending vibration (ν₄) appears around 600-670 cm⁻¹.

Raman Spectroscopy for Molecular Vibrational Analysis

Thermal Analysis Techniques

Thermal analysis techniques are crucial in characterizing the physicochemical properties of this compound, providing insights into its thermal stability, phase transitions, and decomposition behavior. These methods involve monitoring the material's properties as a function of temperature.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in identifying phase transitions such as melting and decomposition.

In the analysis of this compound (CaSO₄·4CO(NH₂)₂), DSC studies reveal a significant alteration in the thermal behavior of urea upon its inclusion in the cocrystal structure. Pure urea typically exhibits a distinct endothermic peak with an onset around 132°C, corresponding to its melting and decomposition. However, in the DSC curve of this compound, this peak is notably absent.

Instead, the thermal events associated with urea are shifted to higher temperatures, where they overlap with a broad endothermal peak attributed to the phase transitions of calcium sulfate, occurring at temperatures above 200°C. This shift indicates that the urea molecules are stabilized within the molecular structure of the this compound adduct. This increased thermal stability is a key characteristic of the compound, suggesting a lower environmental reactivity compared to pure urea.

CompoundObserved Thermal Events (DSC)Interpretation
UreaEndothermic peak with onset at approximately 132°C Melting and decomposition
This compound (CaSO₄·4CO(NH₂)₂)Absence of the 132°C urea peak; a broad endotherm is observed above 200°C Stabilization of urea within the cocrystal, with its thermal decomposition shifted to higher temperatures and overlapping with CaSO₄ phase transitions

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition pathways of materials.

Urea, when heated, undergoes a complex decomposition process. The initial step, occurring after melting, involves the formation of ammonia (B1221849) and isocyanic acid. Further heating leads to the formation of byproducts such as biuret, triuret, and cyanuric acid.

Calcium sulfate dihydrate, a common precursor, exhibits a two-step dehydration process. The first step involves the loss of 1.5 water molecules to form calcium sulfate hemihydrate, followed by the loss of the remaining water at a higher temperature to yield anhydrous calcium sulfate. The anhydrous form is stable up to very high temperatures, with its decomposition commencing at approximately 1225°C in an inert atmosphere.

For this compound, it is anticipated that the decomposition would proceed in stages. The stabilized urea, as indicated by DSC data, would likely decompose at temperatures higher than its normal decomposition range. This would be followed by the high-temperature decomposition of the remaining calcium sulfate. The stabilization of urea within the adduct structure is a key factor in its reduced volatilization compared to pure urea.

Microscopic and Surface Characterization

Microscopic and surface characterization techniques are vital for understanding the morphology, microstructure, and elemental composition of this compound.

Scanning Electron Microscopy (SEM) is a powerful technique that uses a focused beam of electrons to generate images of a sample's surface. It provides high-resolution information about the sample's topography and morphology.

Energy Dispersive X-Ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with SEM, allowing for the determination of the elemental composition of specific areas of the sample.

When an electron beam from the SEM interacts with the sample, it generates characteristic X-rays from the elements present. The EDS detector measures the energy of these X-rays, which is unique for each element, allowing for qualitative and quantitative elemental analysis.

For this compound (CaSO₄·4CO(NH₂)₂), an EDS analysis is expected to confirm the presence of calcium (Ca), sulfur (S), oxygen (O), nitrogen (N), and carbon (C). Elemental mapping would further reveal the distribution of these elements across the sample's surface. In a homogeneous crystal of the adduct, a uniform distribution of these elements would be anticipated. This technique is invaluable for confirming the formation of the adduct and assessing its purity and the homogeneity of its composition.

Quantitative Analytical Methods for Adduct Conversion

The efficiency of the synthesis of this compound is determined by the degree of conversion of the reactants into the final adduct. Several quantitative methods have been developed to measure this conversion.

A widely used method is based on the differential solubility of free urea and the urea bound in the CaSO₄·4CO(NH₂)₂ adduct in n-butanol. In this analytical procedure, a sample of the product is treated with n-butanol, which dissolves the unreacted (free) urea. The solid residue, containing the adduct and unreacted calcium sulfate, is then separated. The amount of urea in the n-butanol solution can be determined, and from this, the percentage of urea that did not react can be calculated.

Subsequently, the adduct in the solid residue is decomposed, typically with water, to release the bound urea, which can then be quantified using methods such as spectrophotometry. The conversion of urea into the adduct form can then be calculated based on the initial amount of urea and the amount of unreacted urea.

Studies have shown that the percentage of urea conversion is highly dependent on the preparation method. High conversion rates, in some cases exceeding 85-90%, have been achieved by mixing the reagents in the presence of physical water. Other methods like grinding and compaction show varying degrees of conversion, which can be influenced by factors such as reaction time and pressure.

Preparation MethodReported Urea Conversion RateKey Influencing Factors
Mixing with physical waterHigh, can exceed 90% Presence of water, mixing time, temperature
GrindingIncreases with time, but may require long durations for full conversion Grinding time, type of calcium sulfate hydrate (B1144303) used
CompactionGenerally does not exceed 50% Compaction pressure (higher pressure can decrease conversion)

Solubility-Based Methods (e.g., n-butanol differentiation for free vs. bound urea)

A key characteristic of this compound, particularly in contexts such as fertilizer production, is the extent to which urea is chemically bound to calcium sulfate. The differentiation between this "bound" urea and any remaining "free" urea is critical for quality control. A widely used method for this determination is based on the differential solubility of free urea and the this compound adduct in n-butanol.

The principle of this method lies in the fact that free urea is soluble in n-butanol, whereas the this compound adduct (CaSO₄·4CO(NH₂)₂) is practically insoluble. This difference in solubility allows for a straightforward separation and quantification of the two forms of urea within a sample. The procedure typically involves treating a weighed sample of this compound with n-butanol, followed by filtration. The dissolved, free urea passes through the filter with the solvent, while the insoluble adduct remains on the filter paper. By determining the amount of urea in the filtrate, the percentage of free urea can be calculated. Conversely, the amount of bound urea can be determined from the mass of the dried residue. This method is instrumental in calculating the urea conversion efficiency in the production of the adduct.

The following table illustrates the principle of this differentiation with hypothetical data for a sample of this compound.

Table 1: Differentiation of Free vs. Bound Urea using n-Butanol Solubility

Parameter Value Unit
Initial Sample Mass 10.00 g
Mass of Residue after n-butanol wash (dried) 8.50 g
Mass of Free Urea (by difference) 1.50 g
Calculated % Free Urea 15.0 %

| Calculated % Bound Urea (as Adduct) | 85.0 | % |

Elemental Analysis (e.g., Atomic Absorption Spectroscopy for Calcium, Gravimetric Barium Sulfate Method for Sulfur)

To confirm the stoichiometric composition of this compound, a comprehensive elemental analysis is performed. This typically involves distinct, highly accurate methods for each key element: calcium and sulfur.

Atomic Absorption Spectroscopy (AAS) for Calcium Determination

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the quantitative determination of specific elements. To determine the calcium content in this compound, a sample is first accurately weighed and dissolved in an appropriate acidic solution to ensure all calcium is in its ionic form (Ca²⁺). This solution is then diluted to a concentration within the linear range of the AAS instrument. The prepared sample solution is aspirated into a high-temperature flame (typically an air-acetylene flame), which converts the sample into a cloud of ground-state atoms. A hollow-cathode lamp, specific for calcium, emits light at a wavelength that is characteristically absorbed by calcium atoms. The instrument measures the amount of light absorbed, which is directly proportional to the concentration of calcium in the sample. A calibration curve, prepared using standard solutions of known calcium concentrations, is used to determine the exact concentration in the sample solution.

The following table provides an illustrative example of data obtained from an AAS analysis of calcium in a this compound sample.

Table 2: Illustrative Data for Calcium Determination by AAS

Parameter Value Unit
Sample Mass 0.5000 g
Final Solution Volume 100.0 mL
Measured Absorbance 0.350 -
Concentration from Calibration Curve 5.25 mg/L

| Calculated Calcium Content in Sample | 10.5 | % |

Gravimetric Barium Sulfate Method for Sulfur Determination

The determination of sulfur in this compound is classically and accurately performed using the gravimetric barium sulfate method. This method relies on the precipitation of the sulfate ions (SO₄²⁻) as highly insoluble barium sulfate (BaSO₄). A weighed sample of this compound is dissolved in water, and the solution is acidified, typically with hydrochloric acid. Heating the solution promotes the formation of larger, more easily filterable crystals. An excess of barium chloride (BaCl₂) solution is then slowly added to the hot solution, causing the quantitative precipitation of barium sulfate.

The precipitate is allowed to digest, after which it is collected by filtration through ashless filter paper, washed to remove impurities, and then ignited at a high temperature. The ignition process removes the filter paper and any volatile impurities, leaving behind pure, dry barium sulfate. The final mass of the barium sulfate is accurately measured. From this mass, and with knowledge of the molar masses of sulfur and barium sulfate, the mass and percentage of sulfur in the original sample can be calculated.

The table below presents a hypothetical set of results for the gravimetric determination of sulfur.

Table 3: Illustrative Data for Sulfur Determination by Gravimetric Barium Sulfate Method

Parameter Value Unit
Sample Mass 0.7500 g
Mass of BaSO₄ Precipitate (after ignition) 1.2550 g
Gravimetric Factor (S / BaSO₄) 0.1374 -
Calculated Mass of Sulfur in Sample 0.1724 g

| Calculated Sulfur Content in Sample | 22.99 | % |

Physical Chemistry of Calcium Urea Sulfate

Solution Chemistry and Dissolution Phenomena

The behavior of calcium urea (B33335) sulfate (B86663) in solution is a critical aspect of its characterization, influencing its potential applications.

Aqueous Solubility Studies of Calcium Urea Sulfate Cocrystals

Research has demonstrated that the formation of the this compound cocrystal, specifically [Ca(urea)₄]SO₄, significantly reduces the aqueous solubility compared to its parent compound, urea. acs.orgresearchgate.netmdpi.comirb.hr Studies have shown that the solubility of this cocrystal is nearly 20 times lower on a molar basis than that of urea. acs.orgresearchgate.netmdpi.comirb.hr This decreased solubility is a key property, as it allows for a more controlled and sustained release of urea into the environment. researchgate.netmdpi.com

The formation of the adduct involves the displacement of water molecules from gypsum (calcium sulfate dihydrate) by urea molecules, resulting in the compound CaSO₄·4CO(NH₂)₂. google.com This process can be achieved by mixing finely ground urea and gypsum, where the water of crystallization is liberated. google.com The resulting cocrystal's structure is more stable in moist environments compared to urea alone. researchgate.net

Comparative Dissolution Kinetics with Constituent Compounds

The dissolution kinetics of this compound are markedly different from those of its individual components, urea and calcium sulfate. While urea is highly soluble in water, calcium sulfate has low solubility. ebi.ac.ukechem-eg.combyjus.com The cocrystal, this compound, exhibits a dissolution rate that is significantly slower than urea. acs.orgirb.hr

Kinetic dissolution experiments, where pellets of urea and this compound were placed in distilled water, have shown this difference in dissolution rates. researchgate.net The slower dissolution of the cocrystal is attributed to the stable crystal structure that incorporates urea molecules. mdpi.com This controlled release is a desirable characteristic for applications such as fertilizers, as it can minimize the rapid loss of nitrogen into the environment. mdpi.com In contrast, calcium sulfate's dissolution is known to be slow and can be influenced by factors such as particle size and the crystalline form (dihydrate, hemihydrate, or anhydrite). scienceinhydroponics.com

Speciation in Aqueous Systems

When this compound dissolves in water, it is expected to dissociate into its constituent ions: calcium (Ca²⁺), sulfate (SO₄²⁻), and urea (CO(NH₂)₂). The speciation in the aqueous system will be governed by the solubility product of calcium sulfate and the dissolution of urea. Given the low solubility of calcium sulfate, the concentration of Ca²⁺ and SO₄²⁻ ions in solution will be limited. researchgate.net

CaSO₄·4CO(NH₂)₂(s) ⇌ Ca²⁺(aq) + SO₄²⁻(aq) + 4CO(NH₂)₂(aq)

The presence of urea in the solution, a highly soluble and neutral molecule, is not expected to significantly alter the equilibrium of calcium sulfate dissolution under normal conditions. echem-eg.comwikipedia.org However, the initial dissolution of the entire cocrystal will release all components into the solution simultaneously.

Monitoring Crystallization Precursors in Solution

The formation of this compound from solution involves the crystallization of the adduct from a supersaturated solution containing calcium ions, sulfate ions, and urea. The crystallization process is influenced by several factors, including supersaturation, temperature, pH, and the presence of other ions. researchgate.net

The crystallization from an aqueous solution is believed to occur through a dissolution-recrystallization mechanism. researchgate.net In this process, a calcium sulfate source, such as gypsum, dissolves to provide Ca²⁺ and SO₄²⁻ ions, which then recrystallize with urea molecules to form the this compound adduct. researchgate.net The presence of urea in a saturated solution can drive the displacement of water from the gypsum crystal lattice. google.com Monitoring the concentration of these precursor ions and molecules in solution is crucial for controlling the crystallization process and the quality of the final product. Techniques such as conductometric measurements and inductively coupled plasma optical emission spectrometry (ICP-OES) can be used to monitor the solution composition during crystallization. researchgate.net

Thermodynamic Principles Governing Formation

The formation of the this compound adduct is governed by fundamental thermodynamic principles.

Free Energy Changes in Adduct Formation

The formation of the this compound adduct, [Ca(urea)₄]SO₄, from its constituent compounds, calcium sulfate and urea, is a spontaneous process under certain conditions, indicating a negative Gibbs free energy change (ΔG) for the reaction. The reaction can be represented as:

CaSO₄·nH₂O(s) + 4CO(NH₂)₂(s) → [Ca(urea)₄]SO₄(s) + nH₂O(l) (where n can be 0, 0.5, or 2) irb.hrgoogle.comicm.edu.pl

The formation of this cocrystal is an example of an adduct formation, where urea molecules are incorporated into the crystal lattice of calcium sulfate. google.com The stability of the resulting cocrystal is greater than that of the individual reactants, which drives the reaction forward. The presence of water in the crystalline structure of the calcium sulfate reactant has been found to be essential for the reaction to proceed efficiently. acs.orgresearchgate.net

Apparent Thermodynamic Barriers in Solid-State Transformations

The solid-state transformation of this compound, specifically the cocrystal CaSO₄·4CO(NH₂)₂, involves significant thermodynamic barriers. An ab initio thermodynamics framework has revealed a substantial apparent thermodynamic barrier for the crystalline CaSO₄·4urea to transform into urea and subsequently into reactive gases like ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). researchgate.netusda.gov This high barrier is indicative of the enhanced stability of the cocrystal structure compared to its individual components.

The transformation processes in related calcium-uranium systems, which also involve solid-state changes, are influenced by factors such as dehydration, dehydroxylation-decarbonation, and desorption. whiterose.ac.uk The kinetic barriers associated with these transformations are affected by the content of Ca²⁺ ions. whiterose.ac.uk While not directly studying this compound, this suggests that the cation's role is crucial in the stability and transformation pathways of such complexes.

Research on the thermal decomposition of other solid materials, like sodium hydrogen carbonate, demonstrates that the reaction mechanism can be complex, often initiated at the surface by nucleation and growth, followed by the movement of a reaction interface. acs.org This provides a general model that could be analogous to the decomposition of this compound, where the initial breakdown of the cocrystal structure would be a critical step with a high energy requirement.

The practical implication of this high thermodynamic barrier is evident in the material's thermal stability. For instance, CaSO₄·4urea exhibits a higher decomposition temperature (195°C) and bypasses the typical melting point of urea (137°C). researchgate.net This increased thermal stability is a direct consequence of the energy required to break down the cocrystalline structure. researchgate.netrsc.org

Thermodynamic Stability of Cocrystalline Structures

The cocrystalline structure of this compound (CaSO₄·4CO(NH₂)₂) exhibits notable thermodynamic stability, a key property influencing its behavior and potential applications. This stability is primarily attributed to the formation of a well-defined crystal lattice where urea molecules are integrated with calcium sulfate. nsf.govmdpi.com The resulting structure has a triclinic pseudotetragonal cell with linear chains of CaSO₄ and dodecahedral coordination of calcium ions. nsf.gov

The formation of these stable cocrystals is often rapid, suggesting favorable kinetics leading to a thermodynamically stable product. nsf.gov Studies have shown that even with variations in starting materials or synthesis conditions, the same final, thermodynamically stable product is consistently formed. nsf.gov This stability is further evidenced by the fact that thermodynamically stable polymorphs of calcium salt-urea ionic cocrystals typically contain little to no crystalline water. nsf.govresearchgate.net

Differential scanning calorimetry (DSC) analysis confirms the enhanced thermal stability of CaSO₄·4urea compared to pure urea. mdpi.com Pure urea shows an endothermic peak around 132°C, corresponding to its melting and decomposition. In contrast, the DSC curve for CaSO₄·4urea lacks this peak, indicating that the urea molecules are stabilized within the cocrystal structure. mdpi.comnsf.gov The decomposition of the cocrystal is shifted to higher temperatures, often overlapping with the phase transitions of calcium sulfate above 200°C. mdpi.com This shift signifies that the fundamental properties of urea are altered upon cocrystallization, leading to a more stable compound. mdpi.com

The thermodynamic stability of this compound also manifests in its lower solubility compared to pure urea, which is a significant factor in controlling the release of nitrogen. mdpi.com This property is a direct result of the stable crystalline structure that requires more energy to dissolve.

Reaction Kinetics and Mechanisms

Rate Law Determination for Adduct Formation

The formation of the this compound adduct, CaSO₄·4CO(NH₂)₂, follows a reaction that can be generally represented as: CaSO₄·nH₂O + 4CO(NH₂)₂ → CaSO₄·4CO(NH₂)₂ + nH₂O (where n can be 0, 0.5, or 2). icm.edu.plresearchgate.netgoogle.com

Determining a precise rate law for this solid-state reaction is complex and influenced by multiple factors. However, studies have developed methods to measure the conversion of urea into the adduct form. One such method is based on the difference in solubility between free urea and the urea bound in the CaSO₄·4CO(NH₂)₂ adduct in n-butanol. icm.edu.plresearchgate.net This allows for the quantification of the reaction progress and, consequently, the study of its kinetics.

While a formal rate law equation is not explicitly provided in the reviewed literature, the kinetics are described as being influenced by the physical and geometrical characteristics of the reactants. acs.org The reaction is often characterized by an initial induction period followed by a significant increase in the reaction rate. icm.edu.plresearchgate.net This suggests a mechanism that may involve nucleation and growth, where the initial formation of adduct crystals catalyzes further reaction. acs.org

The reaction rate is also implicitly linked to the supersaturation ratio of the precipitating species in solution-based synthesis methods, which drives the nucleation and growth of the adduct crystals. acs.org

Influence of Reaction Conditions on Kinetic Parameters

The kinetic parameters of this compound adduct formation are highly sensitive to various reaction conditions, including temperature and water content.

Temperature: Increasing the reaction temperature generally accelerates the rate of adduct formation. In mixing methods, raising the temperature from 20°C to 60°C has been shown to significantly decrease the induction period, from around 300 seconds to just 30 seconds. icm.edu.plresearchgate.net Similarly, in mechanochemical synthesis, reactions at elevated temperatures (e.g., 70°C) proceed much faster. irb.hr However, there is an optimal temperature range. For slurry-based methods, about 80°C was found to be optimal, with little benefit observed by increasing the temperature to 110°C or using molten urea. google.com

Water Content: The presence of water is crucial for the reaction to proceed, acting as an initiator or catalyst. google.comirb.hr In mechanochemical synthesis, the water present in the crystalline structure of hydrated calcium sulfate (dihydrate and hemihydrate) is essential and largely determines the reactivity. researchgate.netirb.hr This "internal" water is more effective than externally added water, possibly because its release during milling creates internal stress and enhances reactivity. rsc.org Externally added water can sometimes hinder the reaction progress due to rheological changes like "caking," which impedes efficient mixing. irb.hr The proposed mechanism involves water dissolving the urea, making it available to replace the water of hydration in the gypsum structure. As the reaction proceeds, more bound water is released, further promoting the conversion. google.com

Reactant Form: The form of calcium sulfate used as a reactant significantly impacts the reaction kinetics. Calcium sulfate hemihydrate (CaSO₄·0.5H₂O) generally shows the highest reactivity and leads to a shorter induction period compared to the dihydrate (CaSO₄·2H₂O) or anhydrous form. icm.edu.plirb.hr The weaker bonding of water in the hemihydrate is thought to be the reason for its higher reactivity. icm.edu.pl Anhydrous calcium sulfate exhibits very low reactivity, even under compaction or with the addition of external water. icm.edu.plirb.hr

Reactant Ratio: The molar ratio of urea to calcium sulfate also affects the reaction kinetics. A higher mole ratio of urea to calcium sulfate dihydrate or hemihydrate leads to a shorter induction period. icm.edu.plresearchgate.net

The following table summarizes the influence of various conditions on reaction kinetics:

ParameterConditionEffect on Reaction Kinetics
Temperature Increased from 20°C to 60°C (mixing)Decreased induction period from ~300s to 30s. icm.edu.plresearchgate.net
Elevated to 70°C (mechanochemical)Significantly faster reaction. irb.hr
Optimal at ~80°C (slurry)Little advantage at higher temperatures (110°C). google.com
Water Content Presence of crystalline waterEssential for reaction; determines reactivity. researchgate.netirb.hr
External addition of waterCan hinder reaction due to "caking". irb.hr
Reactant Form Calcium sulfate hemihydrateHighest reactivity, shorter induction period. icm.edu.plirb.hr
Calcium sulfate dihydrateLess reactive than hemihydrate. irb.hr
Anhydrous calcium sulfateVery low reactivity. icm.edu.plirb.hr
Reactant Ratio Higher urea:calcium sulfate ratioShorter induction period. icm.edu.plresearchgate.net

Identification of Induction Periods in Reaction Initiation

An induction period, a time lag before the main reaction begins, is a distinct feature of the formation of this compound. This phenomenon has been consistently observed in various synthesis methods, including grinding and mixing. icm.edu.plresearchgate.net During this initial phase, the mixture of reactants, which is often a loose powder, shows little to no conversion. icm.edu.pl

The end of the induction period is marked by a sudden and rapid increase in the reaction rate. icm.edu.plresearchgate.net This is often accompanied by noticeable physical changes in the reaction mixture, such as the agglomeration of particles, a change in consistency from a loose powder to a thick paste, and a change in color. icm.edu.plresearchgate.net For example, when using phosphogypsum, the color may change from grey or dark brown to white or light brown. icm.edu.plresearchgate.net

The length of the induction period is dependent on several factors:

Form of Calcium Sulfate: The use of calcium sulfate hemihydrate results in a shorter induction period compared to the dihydrate form, which is attributed to the weaker bonding of water in the hemihydrate. icm.edu.pl

Temperature: Increasing the temperature significantly shortens the induction period. For instance, in one study, increasing the temperature from ambient to 60°C reduced the induction period from several minutes to about 30 seconds. icm.edu.pl

Molar Ratio of Reactants: A higher molar ratio of urea to calcium sulfate leads to a shorter induction period. icm.edu.plresearchgate.net

The existence of an induction period suggests a complex reaction mechanism, likely involving a positive feedback or autocatalytic process. irb.hr One hypothesis is that the initial, slow displacement of water from the hydrated calcium sulfate by urea is a rate-limiting step. Once a critical amount of water is released, it acts as a catalyst, accelerating the dissolution of urea and the subsequent rapid formation of the adduct, leading to the observed sudden increase in reaction rate. icm.edu.plirb.hr Other potential contributing factors to the induction period in mechanochemical reactions include an initial phase of particle size reduction to a critical point or internal heating driven by the reaction isotherm. irb.hr

Kinetic Stability Analysis of Cocrystalline Structures

The kinetic stability of the this compound cocrystal (CaSO₄·4urea) is a measure of its resistance to decomposition or transformation under specific conditions, which is distinct from its thermodynamic stability. Research indicates that the cocrystal possesses significant kinetic stability, particularly when compared to its individual components or their simple mixtures.

One key aspect of its kinetic stability is its behavior with respect to moisture and temperature. The cocrystallization of urea with calcium sulfate enhances its stability in moist environments. nsf.gov This is crucial as pure urea is highly hygroscopic. The cocrystal structure provides a more stable form, reducing the tendency to absorb water and subsequently hydrolyze.

The kinetic stability is also evident in its thermal properties. While thermodynamically stable, the rate at which it decomposes is slow. The cocrystal structure stabilizes the urea molecules, preventing their melting at the usual 132°C and delaying decomposition to higher temperatures. mdpi.comnsf.gov

In the context of mechanochemical synthesis, the kinetic stability of different calcium sulfate hydrates has been compared. Calcium sulfate hemihydrate demonstrates significantly lower kinetic stability than the dihydrate and anhydrous forms under mechanochemical conditions. irb.hr This means the hemihydrate is more readily transformed into the this compound adduct, highlighting how the kinetic stability of the reactant influences the formation of the product.

The kinetic stability of the product, CaSO₄·4urea, is beneficial for its application as a fertilizer. It ensures a slower, more controlled release of nitrogen, as the breakdown of the stable cocrystal structure is a kinetically slow process. rsc.org This contrasts with the rapid dissolution and volatilization of nitrogen from pure urea. rsc.orgmdpi.com

Reactive Intermediates in Mechanochemical Transformations

The mechanochemical synthesis of this compound from its solid-state precursors, primarily urea and various forms of calcium sulfate, involves complex transformations where the direct observation and characterization of reactive intermediates are challenging. However, research findings, particularly from in situ monitoring techniques, have provided significant insights into the transient species that facilitate this solid-state reaction. The evidence points towards the crucial role of water, present as water of crystallization in the calcium sulfate reactant, and the potential formation of short-lived polymorphic intermediates.

The Role of Water of Crystallization as a Reactive Intermediate

A pivotal finding in the study of the mechanochemical formation of this compound is the indispensable role of water of crystallization. Experiments have demonstrated that when anhydrous calcium sulfate is milled with urea, either at room temperature or at elevated temperatures (e.g., 70°C), virtually no reaction occurs. rsc.orgirb.hr The addition of small amounts of liquid water, a technique known as liquid-assisted grinding (LAG), also shows little to no effect in promoting the reaction between anhydrous calcium sulfate and urea. rsc.org

In stark contrast, when hydrated forms of calcium sulfate, such as calcium sulfate dihydrate (gypsum, CaSO₄·2H₂O) or calcium sulfate hemihydrate (CaSO₄·½H₂O), are used as the calcium source, the mechanochemical reaction with urea proceeds to completion. rsc.orgirb.hr This has been confirmed through in situ monitoring using techniques like Raman spectroscopy and synchrotron powder X-ray diffraction (PXRD), which allow for real-time observation of the chemical and physical changes during the milling process. irb.hrfrontiersin.orgnih.gov The reaction using hydrated sulfates is quantitative after approximately one hour of milling. rsc.org

This disparity in reactivity strongly suggests that the water molecules within the crystal structure of the hydrated calcium sulfates are not mere spectators but active participants in the reaction mechanism. It is hypothesized that the mechanical forces during milling cause the release of this crystalline water. This released water can then act as a transient liquid phase, creating a mobile environment at the molecular level. This transient aqueous environment facilitates the dissolution and transport of urea and calcium sulfate, enabling them to interact and form the final this compound product. This process, where a hydrated reagent provides the necessary solvent for the reaction, is sometimes referred to as solvate-assisted grinding (SAG). rsc.org

The higher reactivity of calcium sulfate hemihydrate compared to the dihydrate under certain conditions further underscores the complex role of crystalline water. irb.hr It is suggested that the manner and energy with which water is bound in the crystal lattice influence its release and effectiveness as a reactive intermediate during mechanochemical treatment.

In analogous systems, such as the mechanochemical synthesis of calcium urea phosphate (B84403) from calcium hydroxide (B78521) and urea phosphate, water is a product of the reaction. In situ studies of this system have demonstrated that the water produced acts as an autocatalyst, with the reaction rate accelerating as more water is formed. rsc.org This provides a compelling parallel for the role of water as a crucial reactive intermediate in the formation of this compound from its hydrated precursors.

Short-Lived Polymorphic Intermediates

Beyond the role of water, there is evidence to suggest the formation of transient crystalline or amorphous phases during the mechanochemical synthesis of this compound. Research has pointed to the existence of a "short-lived intermediate" in the mechanochemical pathway to forming a specific polymorph of [Ca(urea)₄]SO₄. rsc.org While the stable product from solution-based synthesis adopts a square-grid structure, a different, diamondoid-like polymorph was identified as a transient species during the mechanochemical process. rsc.org This phenomenon of "disappearing polymorphs" highlights the unique energy landscapes and reaction pathways accessible through mechanochemistry compared to traditional solution-based methods. However, detailed spectroscopic or structural characterization of this specific short-lived intermediate remains elusive due to its transient nature.

The following table summarizes the research findings on the reactivity of different calcium sulfate forms with urea under mechanochemical conditions, illustrating the critical role of water of crystallization.

Table 1: Reactivity of Calcium Sulfate Forms with Urea in Mechanochemical Synthesis

Calcium Sulfate Reactant Water Content Mechanochemical Reaction with Urea Observed Outcome Reference(s)
Anhydrous Calcium Sulfate None No significant reaction occurs at room temperature or 70°C. Reactants remain largely unconverted. rsc.orgirb.hr
Anhydrous Calcium Sulfate with LAG N/A Little to no reaction observed. Minor product formation, if any. rsc.org
Calcium Sulfate Hemihydrate (CaSO₄·½H₂O) ~6.2% Reaction proceeds to completion. Quantitative formation of [Ca(urea)₄]SO₄. rsc.orgirb.hr

Environmental Behavior and Transformation Pathways of Calcium Urea Sulfate

Interaction with Soil Ecosystems

The introduction of calcium urea (B33335) sulfate (B86663) into terrestrial environments initiates a series of complex interactions with the soil matrix, influencing nutrient dynamics and microbial processes. Its unique chemical structure as a cocrystal fundamentally alters the behavior of its constituent urea and sulfate components compared to when they are applied as a simple physical mixture.

Calcium urea sulfate serves as an enhanced-efficiency fertilizer, primarily by modifying the rate at which nitrogen becomes available in the soil. This modulation is critical for aligning nutrient supply with crop demand and minimizing environmental nitrogen losses.

The principal mechanism governing the controlled nitrogen release from this compound is its significantly lower solubility in water compared to pure urea. The formation of the CaSO₄·4(CO(NH₂)₂) cocrystal results in a more stable structure that dissolves slowly in the soil solution. Research has shown that the solubility of this cocrystal is nearly 20 times lower than that of conventional urea. This reduced solubility directly dictates the rate at which urea molecules are liberated into the soil environment, ensuring a more gradual and sustained supply of nitrogen. The unique crystal structure not only lowers solubility but also renders the urea less reactive, further contributing to its controlled release profile.

Urea hydrolysis is an enzymatic process catalyzed by urease in the soil, converting urea into ammonium (B1175870) (NH₄⁺) and bicarbonate. The rapid hydrolysis of conventional urea can lead to substantial nitrogen loss. The cocrystallization of urea with calcium sulfate physically incorporates urea molecules into a stable crystalline lattice. This structure acts as a protective barrier, making the urea less accessible to the dinickel urease enzyme. By slowing the dissolution of urea into the soil water, the cocrystal structure effectively limits the substrate available for the urease enzyme at any given time, thereby delaying the rate of urea hydrolysis. This alteration of the physical properties of urea through cocrystallization is a key factor in its enhanced efficiency.

Ammonia (B1221849) (NH₃) volatilization is a major pathway for nitrogen loss from surface-applied urea fertilizers. This process is driven by the rapid hydrolysis of urea, which causes a localized increase in both ammonium (NH₄⁺) concentration and soil pH. The elevated pH shifts the equilibrium from the ionic ammonium form (NH₄⁺) to the gaseous ammonia form (NH₃), which is then lost to the atmosphere.

This compound mitigates this loss through two primary mechanisms. First, as previously discussed, the delayed hydrolysis prevents the sudden spike in ammonium concentration and the associated sharp rise in soil pH. Second, the presence of calcium sulfate itself can help to buffer the soil pH. By maintaining a lower ammonium concentration and a more stable pH around the granule, the potential for ammonia gas formation and subsequent volatilization is significantly diminished. Research has demonstrated that this compound cocrystals can dramatically decrease NH₃ emissions, with some studies showing a four-fold reduction in emissions after 30 hours and a delay in the onset of emissions by as much as 10 hours compared to pure urea.

Interactive Table: Ammonia Emission Profile This table illustrates the conceptual difference in ammonia (NH₃) emission patterns following the application of Urea and this compound, based on research findings.

Time After Application (Hours)Urea (NH₃ ppm - Representative)This compound (NH₃ ppm - Representative)Observations
6500Emissions from this compound are delayed.
121005Urea emissions increase steadily.
2418020Significant reduction in emissions from the cocrystal.
3625035Urea emissions continue to rise sharply.
4822040This compound emissions peak at a much lower level.

By altering the initial step of urea hydrolysis, this compound has cascading effects on subsequent stages of the soil nitrogen cycle, most notably nitrification.

Nitrification is the biological oxidation of ammonium (NH₄⁺) to nitrite (B80452) (NO₂⁻) and subsequently to nitrate (B79036) (NO₃⁻) by soil microorganisms. Because this compound provides a slow and steady supply of ammonium from urea hydrolysis, it prevents the large flush of substrate that would typically follow a conventional urea application. This moderation of ammonium availability directly influences the activity of nitrifying bacteria and, consequently, the rate of nitrification.

A significant environmental benefit of this altered nitrification dynamic is the reduction of nitrous oxide (N₂O) emissions, a potent greenhouse gas. Rapid nitrification and subsequent denitrification processes, fueled by high concentrations of ammonium and nitrate from conventional urea, can lead to substantial N₂O losses. Field and greenhouse studies have shown that this compound treatments result in significantly lower N₂O flux, particularly within the first week of application, compared to standard urea. The slower, more controlled conversion process helps to better synchronize nitrogen availability with plant uptake, leaving less excess nitrate in the soil that could be lost as N₂O or through leaching.

Interactive Table: Nitrous Oxide Flux Comparison This table presents a summary of research findings comparing the initial nitrous oxide (N₂O) flux from soil treated with Urea versus this compound.

TreatmentPeak N₂O Flux (g N₂O-N ha⁻¹ day⁻¹)Timing of Peak FluxKey Finding
Urea (UR100)HighWithin the first weekRapid N dissolution and oxidation lead to significant early N₂O loss.
This compound (UC100)LowDelayed, smaller peaks over a monthThe controlled release of N reduces the accessibility of N to microorganisms, lowering N₂O emissions.

Impact on Soil Nitrogen Cycling Processes

Denitrification and Nitrous Oxide (N₂O) Emissions

This compound, particularly in its cocrystal form (CaSO₄·4urea), has demonstrated a significant impact on denitrification processes and the emission of nitrous oxide (N₂O), a potent greenhouse gas. The primary mechanism behind this influence is the compound's lower solubility compared to conventional urea, which leads to a more controlled release of nitrogen into the soil. This slow-release characteristic reduces the substrate availability for microorganisms responsible for nitrification and denitrification, thereby mitigating N₂O loss.

Research has shown that soils treated with conventional urea experience a rapid peak in N₂O emissions within the first week of application. This is attributed to the fast dissolution of urea and subsequent nitrification and denitrification processes. In contrast, the application of this compound cocrystals results in a significant delay and reduction in the initial N₂O flux. One study observed that the peak N₂O flux from urea occurred within a week, while for CaSO₄·4urea, the peak was delayed to about a month after application.

The reduced accessibility of nitrogen to soil microbes in the case of this compound is a key factor in lowering N₂O emissions. By slowing down the hydrolysis of urea to ammonium and the subsequent oxidation to nitrate, the compound limits the amount of nitrate available for denitrification, the primary pathway for N₂O production in many soil environments. This controlled nitrogen supply helps in synchronizing nutrient availability with crop demand, further minimizing the pool of excess nitrogen susceptible to loss as N₂O.

A greenhouse study evaluating sorghum productivity and N₂O emissions found that a treatment with CaSO₄·4urea cocrystal minimized the rapid loss of nitrogen to the environment as N₂O shortly after application when compared to urea alone.

Table 1: Comparative Nitrous Oxide (N₂O) Emissions

TreatmentPeak N₂O Emission PeriodRelative N₂O Loss
UreaWithin the first weekSignificantly higher initial loss
This compound (CaSO₄·4urea)Delayed peak (around 28 days)Minimized rapid initial N₂O loss
Nitrate Leaching Reduction Strategies

The slow-release nature of this compound presents a promising strategy for reducing nitrate leaching, a significant environmental concern associated with nitrogen fertilizer application. Nitrate, being highly mobile in the soil, can be easily washed away from the root zone by rainfall or irrigation, leading to water contamination and loss of valuable nutrients. The controlled dissolution of this compound helps to mitigate this issue.

By providing a more gradual supply of nitrogen, this compound ensures that the concentration of nitrate in the soil solution at any given time is lower compared to the application of highly soluble urea. This reduces the amount of nitrate that is susceptible to leaching. The strategy, therefore, revolves around matching the nitrogen release rate with the uptake capacity of the crop, minimizing the period during which high concentrations of nitrate are present in the soil.

Furthermore, the inherent properties of the compound contribute to this reduction. The lower solubility of the CaSO₄·4urea cocrystal means that the urea is released over an extended period, allowing for a greater opportunity for plant uptake before it can be leached. While direct research on comprehensive "strategies" is still emerging, the fundamental principle lies in leveraging the controlled-release properties of this compound to manage soil nitrate levels effectively.

Ammonium and Nitrate Ion Availability in Soil

The application of this compound directly influences the temporal availability of ammonium (NH₄⁺) and nitrate (NO₃⁻) ions in the soil, which are the primary forms of nitrogen taken up by plants. Unlike conventional urea, which leads to a rapid surge in ammonium and subsequently nitrate concentrations, this compound provides a more sustained release of these ions.

Upon application, the urea component of this compound is gradually released and then hydrolyzed by the urease enzyme to form ammonium. This ammonium is then subject to nitrification, the process of conversion to nitrate by soil microorganisms. Due to the slower initial release of urea from the cocrystal, the subsequent formation of ammonium and nitrate is also delayed and spread out over a longer period.

This controlled availability can be beneficial for crop growth as it provides a continuous supply of nitrogen that is better synchronized with the plant's metabolic needs throughout its growth cycle. A study showed that the concentration of mineralized nitrogen in the soil was significantly higher for up to 10 weeks after the application of CaSO₄·4urea compared to other fertilizers. This sustained availability can lead to improved nitrogen use efficiency by the crop and reduce the potential for nitrogen loss to the environment.

Table 2: Nutrient Availability in Soil

Nutrient IonAvailability with this compoundImplication
Ammonium (NH₄⁺)Gradual and sustained releaseReduced risk of ammonia volatilization and provides a steady N source
Nitrate (NO₃⁻)Delayed and prolonged availabilityMinimized potential for leaching and denitrification losses

Mobility and Retention in Soil Substrates

The mobility and retention of this compound in soil are primarily governed by its lower solubility compared to pure urea. The cocrystal structure of CaSO₄·4urea significantly reduces its dissolution rate in water, which in turn limits its movement through the soil profile.

Conventional urea is highly soluble and therefore very mobile in the soil solution, making it prone to leaching, especially in sandy soils with high water percolation rates. In contrast, the reduced solubility of this compound means that it remains in the solid phase for a longer period, leading to better retention in the upper layers of the soil where most plant roots are concentrated. This increased retention time enhances the opportunity for the nitrogen to be utilized by the crop rather than being lost to deeper soil layers or groundwater.

While urea is not strongly retained by soil colloids and moves freely until it is hydrolyzed to the less mobile ammonium form, the slow dissolution of this compound inherently controls its mobility. This characteristic makes it an effective option for improving nitrogen retention in the root zone.

Interaction with Soil Enzymes (e.g., Urease)

The interaction of this compound with soil enzymes, particularly urease, is fundamental to its slow-release mechanism. Urease is a ubiquitous enzyme in soils that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The rate of this reaction is significantly influenced by the form in which urea is present.

In the case of this compound, especially the CaSO₄·4urea cocrystal, the urea molecules are structurally integrated within the crystal lattice, making them less accessible to the active sites of the urease enzyme. This steric hindrance, combined with the lower solubility of the cocrystal, results in a much slower rate of urea hydrolysis compared to freely available urea granules.

By retarding the enzymatic breakdown of urea, this compound effectively controls the rate at which nitrogen is converted into the plant-available ammonium form. This moderated enzymatic activity is a key factor in reducing ammonia volatilization and ensuring a more gradual and sustained supply of nitrogen to the crop. The kinetics of urease are complex and can be influenced by various factors such as pH, temperature, and the concentration of substrate and products. The controlled release of urea from the cocrystal helps to avoid substrate inhibition of urease that can occur at very high urea concentrations.

Environmental Stability and Degradation

Stability in Moist and Humid Environments

This compound, particularly in its cocrystal form, exhibits enhanced stability in moist and humid environments compared to conventional urea. This increased stability is a critical attribute for a fertilizer, as it influences its storage, handling, and efficacy in the field.

Urea is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to caking, dissolution, and increased ammonia volatilization, especially in humid conditions. In contrast, the CaSO₄·4urea cocrystal has been shown to be significantly more stable in moist environments.

Studies have demonstrated that the cocrystal structure provides a protective barrier, reducing the interaction of the urea molecules with atmospheric moisture. Research on the reactive nitrogen emissions in the form of ammonia (NH₃) at 90% relative humidity showed a slow and nearly linear nitrogen loss for the cocrystal over a 90-day period. In stark contrast, urea reached the same level of emissions within just one to two weeks. This highlights the potential of this compound as a more stable and nitrogen-efficient fertilizer, particularly in regions with high humidity. The degradation of this compound is initiated by its slow dissolution in soil water, followed by the enzymatic hydrolysis of the released urea.

Long-term Persistence and Breakdown Products

The environmental persistence of this compound is notably different from that of its primary component, urea. The cocrystal structure provides a slow-release mechanism for nitrogen, extending its presence and availability in the soil compared to conventional urea fertilizers. Research demonstrates that the nitrogen loss from the this compound cocrystal is slow and nearly linear over a 90-day period. In contrast, standard urea exhibits a similar level of nitrogen loss within just one to two weeks. This enhanced persistence means that the compound minimizes the rapid, initial loss of nitrogen to the environment, particularly as nitrous oxide (N₂O) emissions, which are significantly greater for urea shortly after application.

The ultimate breakdown products of this compound in the environment are its constituent components: urea and sulfuric acid or sulfate ions. The U.S. Environmental Protection Agency has noted that the compound readily degrades into these substances. Following this initial dissociation, the urea component undergoes further degradation. In most soil environments, urea is rapidly hydrolyzed to ammonium by the enzyme urease, a process that can near completion within 24 hours depending on soil type, moisture, and formulation.

Table 1: Comparative Nitrogen Loss Over Time

CompoundTime to Reach Significant N LossNitrogen Release Profile
Urea 1-2 weeksRapid
This compound > 90 daysSlow and nearly linear

This table illustrates the difference in nitrogen release rates between urea and this compound, based on data regarding their relative emissions over time.

Role of Crystal Structure in Environmental Reactivity

The unique crystal structure of this compound is fundamental to its environmental behavior and reduced reactivity. The compound, CaSO₄·4(CO(NH₂)₂) or [Ca(urea)₄]SO₄, is a cocrystal in which urea molecules are integrated into the calcium sulfate lattice. This structure consists of linear chains of (-Ca-SO₄-Ca-SO₄-), which create a significant volume capable of holding and immobilizing the urea molecules.

This molecular arrangement significantly stabilizes the urea molecules, resulting in lower environmental reactivity compared to crystalline urea alone. One clear indicator of this stability is the compound's thermal properties. While pure urea has a melting/decomposition point that begins at 132°C, differential scanning calorimetry shows this peak is absent in this compound. Instead, the decomposition shifts to higher temperatures, indicating that the urea is more tightly bound within the cocrystal structure.

A critical factor governing its environmental persistence and reactivity is its solubility. The this compound cocrystal is significantly less soluble in water than pure urea. Studies have found its solubility in aqueous solutions is nearly 20 times lower on a molar basis compared to urea. This reduced solubility directly controls the rate at which urea is released into the soil, preventing the rapid hydrolysis and subsequent nitrogen loss pathways like ammonia volatilization and nitrous oxide emissions that are common with more soluble urea fertilizers. The presence of water within the crystal structure of the calcium sulfate reactants (e.g., gypsum, CaSO₄·2H₂O) has been shown to be essential for the formation of the cocrystal and influences its reactivity.

Table 2: Physicochemical Properties Influencing Environmental Reactivity

PropertyUreaThis compound
Aqueous Solubility High~20 times lower than urea
Thermal Decomposition Onset ~132°C Significantly higher than urea

This table compares key physical and chemical properties of urea and this compound that dictate their stability and reactivity in the environment.

Computational Chemistry and Molecular Modeling of Calcium Urea Sulfate

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule or crystal unit. For calcium urea (B33335) sulfate (B86663), such studies would provide a foundational understanding of its stability and reactivity.

Electronic Structure and Bonding Analysis

A primary application of DFT is the analysis of electronic structure. This would involve calculating the molecular orbitals, electron density distribution, and electrostatic potential of the [Ca(CO(NH₂)₂)₄]²⁺ complex and its interaction with the sulfate anion. Key insights would include the nature of the coordination bond between the calcium ion and the oxygen atom of the urea ligands. Analysis of the electron density, for instance through Quantum Theory of Atoms in Molecules (QTAIM), would quantify the degree of ionic versus covalent character in the Ca-O bonds and characterize the hydrogen bonding network within the crystal.

Vibrational Frequency Predictions for Spectroscopic Correlation

DFT calculations are highly effective in predicting the vibrational frequencies of molecules. These theoretical predictions are crucial for interpreting experimental spectroscopic data, such as Infrared (IR) and Raman spectra. For calcium urea sulfate, calculating the vibrational modes would allow for a precise assignment of the experimentally observed spectral peaks to specific atomic motions, such as the C=O and N-H stretching of the urea ligands, the S-O vibrations of the sulfate anion, and the modes associated with the Ca-O coordination sphere. Experimental research has identified a distinct Raman peak at approximately 975 cm⁻¹ that signifies the formation of the this compound product. Theoretical calculations would be able to definitively assign this peak to a specific vibrational mode within the adduct's structure.

A comparative data table would typically be generated as follows:

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
SO₄²⁻ symmetric stretchData unavailableData unavailable
Product Formation Peak~975Data unavailable
C=O stretch (Urea)Data unavailableData unavailable
N-H stretch (Urea)Data unavailableData unavailable
(Data unavailable from computational studies)

Energetics of Adduct Formation and Dissociation

Quantum chemical calculations can determine the thermodynamic stability of the this compound adduct. By calculating the total electronic energies of the reactants (calcium sulfate and urea) and the product (this compound adduct), the enthalpy of formation could be derived. This would provide a quantitative measure of the energetic favorability of the adduct's formation. Furthermore, the bond dissociation energy for a single urea ligand from the calcium center could be computed, offering insight into the strength of the coordination bond and the conditions under which the adduct might begin to decompose.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior and intermolecular interactions within a system like a crystal lattice.

Intermolecular Interactions within the Crystal Lattice

While the crystal structure from X-ray diffraction provides a static picture, MD simulations could elucidate the dynamic nature of the interactions that hold the crystal together. This includes the ion-dipole interactions between the Ca²⁺ ions and the polar urea molecules, and the extensive network of hydrogen bonds between the amine groups of urea and the oxygen atoms of the sulfate anions. Simulations could quantify the strength and lifetime of these hydrogen bonds and analyze their collective effect on the stability of the crystal lattice.

Conformational Analysis of Urea Ligands

MD simulations would also allow for the conformational analysis of the four urea ligands coordinated to the calcium ion. It would be possible to study the rotational and vibrational motions of the urea molecules within the crystal, determine their preferred orientations, and identify any conformational changes that might occur with variations in temperature or pressure. This analysis would reveal the flexibility of the urea ligands once they are bound within the adduct structure.

Simulations of Dissolution and Hydration Processes

Computational modeling provides critical insights into the dissolution and hydration of this compound, processes central to its application. While direct, comprehensive molecular dynamics simulations for this compound are not extensively detailed in publicly available literature, the principles can be understood from experimental data and modeling of its precursors, such as calcium sulfate.

The hydration of calcium sulfate forms, the precursors to this compound, has been a subject of modeling. For instance, the CEMHYD3D model, originally developed for cement hydration, has been adapted to simulate the hydration of calcium sulfates, including the transitions between anhydrite, hemihydrate, and gypsum phases. This type of modeling addresses reaction kinetics, including dissolution, diffusion, and precipitation, and can simulate the development of the material's microstructure over time. Such simulations are crucial because the water present in the crystal structure of hydrated calcium sulfate reagents is essential for the reaction to form the this compound cocrystal.

Experimental studies that would inform and validate computational simulations show that the dissolution of the this compound cocrystal is significantly slower than that of pure urea. Kinetic dissolution experiments demonstrate that while over 90% of a urea pellet may dissolve within 30 minutes, the complete dissolution of a this compound pellet takes substantially longer, indicating enhanced stability in aqueous solutions. The solubility of CaSO₄·4urea is reported to be almost 20 times lower than that of pure urea. This reduced dissolution rate is a key property, ensuring a more controlled release of urea.

A simulation of this process would typically model the interactions between water molecules and the ionic and molecular components of the crystal lattice: the Ca²⁺ and SO₄²⁻ ions and the urea molecules. The goal would be to quantify the energetic barriers to solvation and the diffusion rates of the dissolved species away from the crystal surface.

Table 1: Comparative Dissolution Rates

This table presents experimental data comparing the dissolution kinetics of pure urea with this compound (URCASU), highlighting the slower release profile of the cocrystal.

Time ElapsedPercent Dissolved: UreaPercent Dissolved: this compound (URCASU)
30 minutes>90%<10%
2 days100%~100%

Crystal Engineering Principles

Crystal engineering is the rational design of functional solid-state structures from molecular or ionic components. In the case of this compound, these principles are applied to overcome the stability challenges associated with pure urea by forming a multi-component crystal, or cocrystal, with tailored properties.

Design of Novel this compound Cocrystals

The formation of this compound, specifically [Ca(urea)₄]SO₄, is a prime example of crystal engineering applied to agrochemicals. The primary goal is to modify the physical properties of urea to enhance its efficiency as a fertilizer. Pure urea suffers from high aqueous solubility and hygroscopicity, leading to rapid nitrogen loss in soil. By strategically selecting calcium sulfate as a co-former, a new crystalline material is designed that mitigates these issues.

The design involves combining urea with calcium sulfate, often in the form of gypsum (calcium sulfate dihydrate), to create a stable cocrystal where urea molecules are integrated into the crystal lattice. This process can be achieved through various methods, but mechanochemistry (solid-state grinding) has been explored as a sustainable, solvent-free synthetic route. This technique involves the direct grinding of urea and a calcium sulfate source, which can even include waste gypsum drywall, to induce a solid-state transformation into the desired cocrystal. The resulting cocrystal structure fundamentally alters the properties of the urea, leading to reduced solubility and lower hygroscopicity. This design ensures that the nitrogen from urea is retained in the soil for a longer period.

Prediction of Crystal Packing and Polymorphism

The prediction of how molecules will arrange themselves in a crystal lattice is a cornerstone of crystal engineering. The crystal structure of this compound, with the Cambridge Structural Database (CSD) code URCASU, has been determined experimentally. The compound features pseudotetragonal crystals containing linear chains of -Ca-SO₄-Ca-SO₄-. Each calcium ion is coordinated by the oxygen atoms of four urea molecules, which are interconnected through hydrogen bonds. This specific arrangement creates a structure with a large volume capacity to hold the urea molecules within the calcium sulfate framework.

Computational methods in crystal structure prediction (CSP) would aim to find this experimentally observed structure, among other potential arrangements, based solely on the chemical diagram. These methods calculate the lattice energy of thousands of hypothetical crystal packings to identify the most thermodynamically stable forms.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration. While specific studies on the computationally predicted polymorphism of the final CaSO₄·4urea cocrystal are not widely reported, the precursors used in its synthesis exist in different forms (anhydrous, hemihydrate, and dihydrate), and their reactivity varies. For instance, calcium sulfate hemihydrate appears to react more quickly than the dihydrate form under mechanochemical conditions. Understanding and controlling polymorphism is vital to ensure the consistent production of the desired, most stable crystal form with optimal physical properties. CSP methodologies are the primary tools used to investigate the potential for polymorphism in any new crystalline material.

Table 2: Crystallographic Data for this compound

This table summarizes key structural information for the this compound cocrystal.

PropertyValue
Chemical FormulaCaSO₄·4(CO(NH₂)₂)
CSD CodeURCASU
Crystal SystemTriclinic (reported as pseudotetragonal)
Key Structural FeatureLinear chains of CaSO₄
CoordinationCalcium ions coordinated with four urea molecules via oxygen atoms
BondingIon-dipole attractions and hydrogen bonding

Note: Data sourced from cited structural studies.

Emerging Research Areas and Future Perspectives for Calcium Urea Sulfate

Exploration of Novel Adducts and Cocrystals

The ability to form cocrystals—crystalline structures containing two or more different molecules in the same crystal lattice—is a key area of development for calcium urea (B33335) sulfate (B86663). Research is focused on manipulating these structures to create materials with tailored properties.

The most commonly synthesized adduct of calcium urea sulfate has a well-defined stoichiometry of one mole of calcium sulfate to four moles of urea, denoted as [Ca(urea)₄]SO₄ or CaSO₄·4(CO(NH₂)₂). This 1:4 molar ratio has been consistently used in mechanochemical synthesis protocols. However, emerging research explores variations from this standard stoichiometry to modify the final product's properties. Some production methods describe using urea in excess of the stoichiometric ratio to ensure the complete conversion of calcium sulfate and to produce stable granules with high nitrogen content.

Beyond manipulating the ratio of the primary components, scientists are investigating the introduction of different "co-formers" to create new adducts. This involves replacing or supplementing the sulfate anion or the calcium cation to incorporate additional functionalities or nutrients. Research has been conducted on analogous systems using magnesium as the cation and nitrates or phosphates as the anions, creating a family of related urea-based ionic cocrystals. Other potential co-formers that have been explored for urea cocrystals include potassium chloride (KCl) and zinc chloride (ZnCl₂).

Table 1: Stoichiometric Ratios in this compound Synthesis

Reactant 1 Reactant 2 Molar Ratio (Reactant 1:Reactant 2) Resulting Adduct Source(s)
Calcium sulfate dihydrate Urea 1:4 [Ca(urea)₄]SO₄

A significant future direction is the design of multi-nutrient cocrystals, where this compound serves as a scaffold for incorporating other essential plant nutrients into a single, crystalline material. This approach aims to create "all-in-one" fertilizers that can deliver a balanced spectrum of nutrients.

Mechanochemistry has been successfully employed to synthesize magnesium-urea and calcium-urea ionic cocrystals that include nitrates and phosphates, thereby delivering secondary macronutrients like magnesium, sulfur, and calcium alongside nitrogen. Research has also demonstrated the creation of urea cocrystals containing micronutrients. For example, zinc and copper sulfates have been incorporated into a urea cocrystal structure by reacting insoluble basic copper and zinc carbonate minerals with solid urea-sulfuric acid cocrystals. This resulted in the formation of novel multi-nutrient cocrystals like CuSO₄·3CO(NH₂)₂·H₂O and ZnSO₄·CO(NH₂)₂·2H₂O. Another example is the synthesis of Ca(H₂PO₄)₂·4urea, which combines nitrogen with calcium and phosphorus.

Advanced In-Situ Characterization Techniques

Understanding the formation mechanism of this compound at the molecular level is crucial for optimizing its synthesis. Advanced analytical techniques that can monitor chemical reactions in real-time are providing unprecedented insights into the crystallization process.

Mechanochemical synthesis, which uses mechanical energy (e.g., ball milling) to induce chemical reactions, is a common method for producing this compound. To understand the kinetics and mechanisms of these solvent-free reactions, researchers are employing in situ monitoring techniques. Synchrotron powder X-ray diffraction (PXRD) and Raman spectroscopy have been used to follow the synthesis of [Ca(urea)₄]SO₄ in real-time.

These techniques allow for the direct observation of the conversion of reactants (e.g., calcium sulfate dihydrate and urea) into the final cocrystal product as the milling progresses. Time-resolved data reveals that factors such as temperature and the hydration state of the calcium sulfate reactant significantly influence the reaction rate. For instance, studies on the related calcium urea phosphate (B84403) system, also monitored in situ, revealed a highly effective autocatalysis mechanism where the water produced during the reaction accelerates the transformation. This highlights the complex interplay of physical and chemical factors during mechanosynthesis.

This research revealed a four-stage process that begins with the rapid formation of primary species less than 3 nanometers in size. These precursors then self-assemble into larger domains, which subsequently aggregate. It is only within these aggregates that the species begin to grow and undergo a structural rearrangement to form the final gypsum crystals. Applying similar advanced scattering techniques to the this compound system could provide a quantitative understanding of how the urea and calcium sulfate precursors interact and assemble, paving the way for more precise control over the crystallization process.

Process Intensification and Sustainable Production

A major focus of future research is the development of scalable, energy-efficient, and sustainable methods for producing this compound. This involves moving from small-scale laboratory batches to continuous, industrial-scale manufacturing.

The scale-up of mechanochemical synthesis has been successfully demonstrated, transitioning from milligram-scale experiments in a shaker mill to 100-gram batches in a planetary mill, and further to a continuous process using a twin-screw extruder. The continuous extrusion method achieved an average yield of approximately 5.5 g/min . Such studies also focus on process intensification by optimizing energy consumption. For example, energy requirements for complete conversion were significantly reduced from 7.6 Wh/g in a small mixer mill to 3.0-4.0 Wh/g in larger-scale planetary mills and extruders.

Table 2: Energy Consumption in Mechanochemical Synthesis of this compound

Synthesis Method Scale Energy Consumption (Wh/g) Source(s)
Mixer Mill 200 mg 7.6
Planetary Mill 50 g 3.0
Planetary Mill 100 g 4.0

Sustainability is also addressed through the use of abundant, low-cost, or waste materials as feedstocks. Research has highlighted the potential of using phosphogypsum, a waste byproduct of phosphoric acid production, or drywall gypsum waste as the calcium sulfate source. Alternative production routes are also being explored, such as a continuous process that involves mixing urea, calcium sulfate, and water into an aqueous slurry in a high-shear mixing apparatus before granulation. These efforts in process intensification and the use of sustainable feedstocks are critical for the viable, large-scale application of this compound.

Mechanistic Insights into Environmental Transformations

Understanding the environmental fate of this compound is crucial for assessing its long-term impacts and optimizing its performance as a slow-release fertilizer.

This compound is designed to have lower aqueous solubility and hygroscopicity compared to urea, which slows down the release of nitrogen. Kinetic studies have confirmed this, showing that while urea can release nearly 100% of its nitrogen within 30 minutes, this compound releases only about 22.5% in the same timeframe. The complete release of nitrogen from this compound can take up to 480 minutes.

The degradation of the released urea component follows established pathways, primarily hydrolysis catalyzed by the urease enzyme, which leads to the formation of ammonia (B1221849) and carbon dioxide. The rate of this process is influenced by soil pH and temperature.

Mathematical models are being employed to describe the nutrient release profiles. Models such as the Ritger-Peppas model have been used to characterize the release from coated urea fertilizers containing gypsum, suggesting a diffusion-based release mechanism from a non-swellable matrix.

TimeCumulative Nitrogen Release (%)
30 min~100%
180 min~100%
480 min~100%

While specific environmental fate and transport models for this compound are still in development, existing models for slow-release fertilizers can be adapted. These models are essential for predicting the movement and persistence of the compound and its breakdown products in soil and water systems.

The key parameters for such models include the compound's solubility, degradation rate, and sorption characteristics in different soil types. The modeling approach helps in assessing the potential for nutrient leaching and runoff, which is a significant environmental concern with conventional urea fertilizers. By predicting the environmental behavior of this compound, these models can aid in developing best management practices for its application in agriculture to maximize nutrient use efficiency and minimize environmental impact.

Interdisciplinary Applications in Materials Science

The unique properties of this compound are leading to its exploration in fields beyond agriculture.

The potential for this compound in materials science is an emerging field of study. While research is in the early stages, some potential applications are being considered:

Construction Materials: Calcium sulfate, in the form of gypsum, is a well-known building material. The formation of the urea adduct could potentially modify its properties, such as water resistance and strength, making it a candidate for novel composite materials.

Animal Nutrition: Gypsum is used as a calcium supplement in animal feed, particularly for dairy cows. The urea in the adduct could serve as a non-protein nitrogen source for ruminants, suggesting a potential application as a slow-release feed supplement.

Animal Bedding: Gypsum is used in animal bedding to absorb moisture and control ammonia odor by forming ammonium (B1175870) sulfate. The slow-release nature of the urea in this compound could offer a controlled release of ammonia for this reaction, potentially enhancing its effectiveness.

Development of Smart Materials with Tunable Release Profiles

The progression of agricultural technology is increasingly focused on maximizing nutrient use efficiency while minimizing environmental impact. In this context, "smart materials" capable of releasing nutrients in a controlled and predictable manner are a key area of research. This compound, particularly in its cocrystal form (CaSO₄·4urea), has emerged as a foundational compound for the development of these advanced materials due to its intrinsic slow-release characteristics. The goal is to create formulations where the nutrient release profile can be precisely tuned to match the metabolic needs of a crop throughout its growth cycle, triggered by specific environmental cues.

The primary mechanism governing the controlled-release nature of this compound cocrystal is its significantly lower aqueous solubility compared to pure urea. Research has demonstrated that the CaSO₄·4urea cocrystal structure stabilizes urea molecules, slowing their dissolution and subsequent hydrolysis in the soil. This inherent property provides a baseline for a more sustained and continuous supply of nitrogen, which is better synchronized with plant uptake demands. This slower release mechanism directly contributes to reduced nitrogen losses from ammonia volatilization and the emission of nitrous oxide, a potent greenhouse gas.

To achieve more sophisticated and "tunable" release profiles, research is expanding to include the integration of this compound with stimuli-responsive polymers and composite materials. These advanced systems are designed to react to specific triggers in the agricultural environment.

Key approaches include:

Polymer Coatings: Applying a thin layer of a polymer to the surface of this compound granules can act as a physical barrier, regulating the rate of water diffusion to the core and the subsequent release of nutrients. The thickness, composition, and permeability of this coating can be engineered to achieve a specific release longevity. There is a growing emphasis on using biodegradable polymers to prevent the accumulation of microplastics in soil.

Stimuli-Responsive Hydrogels: Incorporating this compound into hydrogel matrices offers an intelligent release mechanism tied to water availability. These materials can absorb and retain large amounts of water, swelling in the process. The release of the embedded nutrients is linked to the swelling and de-swelling cycles of the hydrogel, which respond directly to soil moisture levels. This ensures that nutrients are more available during periods of adequate moisture when plants are actively growing.

Environmentally-Triggered Systems: Advanced research is exploring polymers that respond to other environmental cues such as soil pH, temperature, and microbial activity. For example, a coating could be designed to become more permeable as soil temperatures rise, increasing nutrient release to support accelerated plant growth during warmer periods. Similarly, biodegradable composites can be engineered so that the rate of nutrient release is governed by the pace of microbial decomposition of the matrix material.

The following table summarizes key research findings related to the controlled-release properties of this compound and associated smart material concepts.

Future perspectives in this field point towards the development of multifunctional, multi-responsive systems. An ideal smart fertilizer might feature a this compound core encapsulated within a layered composite material. Each layer could be designed to respond to a different environmental trigger, creating a highly sophisticated release profile that is precisely synchronized with the complex and changing needs of the plant and its environment. Such innovations hold the promise of significantly advancing sustainable agriculture.

Q & A

Basic Research Questions

Q. How is Calcium Urea Sulfate synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves controlled reactions between urea, calcium salts (e.g., calcium nitrate or chloride), and sulfate sources (e.g., sulfuric acid or ammonium sulfate). Characterization requires X-ray diffraction (XRD) for crystallinity analysis, Fourier-transform infrared spectroscopy (FTIR) for functional group identification, and thermogravimetric analysis (TGA) for stability assessment. Purity is confirmed via elemental analysis (e.g., micro-Kjeldahl method for nitrogen content) and solubility tests under standardized conditions (25°C, 100 kPa) .

Q. What are the standard methods for assessing the solubility and stability of this compound under varying environmental conditions?

  • Methodological Answer : Solubility is measured in aqueous solutions at controlled pH (e.g., 7.0–7.3) and temperature (e.g., 25°C vs. 65°C) using gravimetric methods. Stability tests involve exposing the compound to humidity (e.g., 70–90% RH), UV light, and microbial activity in soil matrices. Data are analyzed via regression models to predict degradation kinetics, with comparisons to structurally similar compounds like gypsum or ammonium sulfate .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the impact of this compound on plant-pathogen interactions in controlled agricultural systems?

  • Methodological Answer : Adopt a factorial design with variables including nitrogen source (e.g., urea vs. ammonium sulfate), application rates (e.g., 4.88–9.76 kg N ha⁻¹), and pathogen exposure (e.g., Microdochium nivale). Replicate trials in randomized complete block designs (RCBD) with four replications. Disease severity is quantified biweekly using visual scoring (0–100% infection) and validated with molecular assays (e.g., qPCR for pathogen biomass). Compare results to sulfur-containing controls like ammonium thiosulfate .

Q. What statistical approaches are recommended for resolving contradictory data on the efficacy of this compound across different soil types?

  • Methodological Answer : Use mixed-effects models to account for soil variability (e.g., pH, organic matter). Conduct ANOVA to identify interactions between nitrogen sources and environmental factors. For dose-response relationships, apply quadratic regression (e.g., maximum shoot dry weight at 147 mg N kg⁻¹ in ammonium sulfate treatments vs. linear trends in urea). Cross-validate findings with meta-analyses of historical datasets .

Q. How can spectroscopic techniques elucidate the molecular interactions between this compound and soil microbiota?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) for tracking urea degradation products (e.g., NH₄⁺, CO₃²⁻) with synchrotron-based X-ray absorption near-edge structure (XANES) to map sulfur speciation in soil microsites. Validate with microbial community profiling (16S rRNA sequencing) to correlate chemical changes with shifts in Pseudomonas or Bacillus populations .

Data Integrity and Reproducibility

Q. What protocols ensure the reproducibility of this compound’s agricultural performance studies?

  • Methodological Answer : Pre-register experimental designs (e.g., soil moisture maintained at field capacity, standardized pot weights). Publish raw data (e.g., disease severity scores, biomass measurements) in supplementary materials with metadata (e.g., soil pH, application dates). Use plagiarism software to verify originality and avoid selective reporting of favorable outcomes .

Q. How should researchers address discrepancies in nitrogen uptake efficiency reported for this compound vs. traditional fertilizers?

  • Methodological Answer : Replicate trials across multiple growing seasons (e.g., October–March applications) and soil types (e.g., acidic vs. alkaline). Use isotope tracing (¹⁵N-labeled urea) to quantify nitrogen assimilation in plant tissues. Compare results to ammonium sulfate controls, noting interactions with calcium’s role in cell wall stability .

Tables for Key Findings

Table 1 : Comparative Efficacy of Nitrogen Sources on Disease Suppression (Adapted from )

Nitrogen SourceDisease Severity (%)Application Rate (kg N ha⁻¹)
Ammonium Sulfate12.5 ± 2.14.88
This compound15.3 ± 3.0*4.88
Urea28.7 ± 4.54.88
*Preliminary data; requires validation under field conditions.

Table 2 : Solubility and Stability of this compound

PropertyValue (25°C)Method
Solubility in Water0.26 g/100 mLGravimetric Analysis
Thermal Decomposition>200°CTGA
pH in Solution7.3 ± 0.2Potentiometric Titration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.